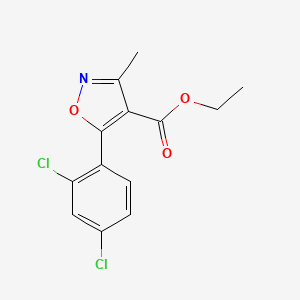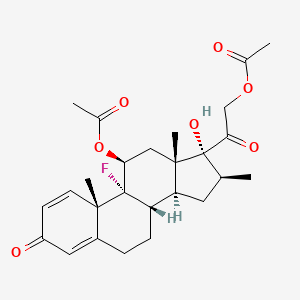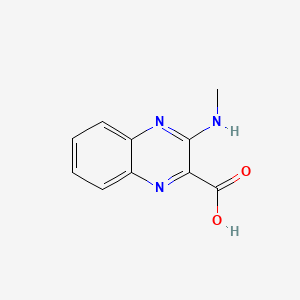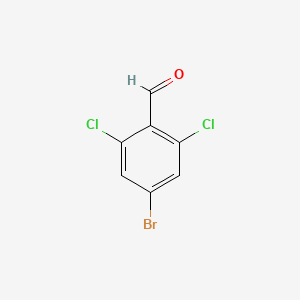
4-Bromo-2,6-dichlorobenzaldehyde
Vue d'ensemble
Description
4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with a molecular weight of 253.91 . It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-2,6-dichlorobenzaldehyde .
Synthesis Analysis
The synthesis of 2,6-dichlorobenzaldehyde, a related compound, involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Molecular Structure Analysis
The InChI code for 4-Bromo-2,6-dichlorobenzaldehyde is 1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . The InChI key is FXYQBYXIEVCPHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2,6-dichlorobenzaldehyde is a solid at room temperature . It has a molecular weight of 253.91 .Applications De Recherche Scientifique
Molecular Structure Studies : The molecular structure of compounds related to 4-Bromo-2,6-dichlorobenzaldehyde, like 4-bromo-2,6-dichlorobenzonitrile, has been studied for understanding crystal packing and molecular interactions, highlighting the significance in crystallography and materials science (Britton, 1997).
Raw Material in Various Industries : Derivatives of 4-Bromo-2,6-dichlorobenzaldehyde, such as 2,6 dichlorobenzaldehyde, are important raw materials in pharmaceuticals, pesticides, cosmetics, and dyestuffs, indicating their widespread industrial applications (Han Zhi, 2002).
Pharmaceutical Research : Semicarbazone derivatives of 2,6-dichlorobenzaldehyde have been investigated for their antihypertensive effects in animal models, demonstrating their potential in medicinal chemistry and drug development (Warren, Woodward, & Hargreaves, 1977).
Electrochemical Studies : Research on the electrochemical oxidation of compounds like 4-bromoaniline and its derivatives in different solutions contributes to the understanding of electrochemical processes, important in fields like analytical chemistry and materials science (Kádár, Nagy, Karancsi, & Farsang, 2001).
Spectroscopic Analysis : Studies on the infrared spectral data of related compounds, such as 2-bromo-4-chlorobenzaldehyde, provide insights into compound-solvent interactions, crucial for spectroscopy and analytical methods (Parlak & Ramasami, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2,6-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichlorobenzaldehyde | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

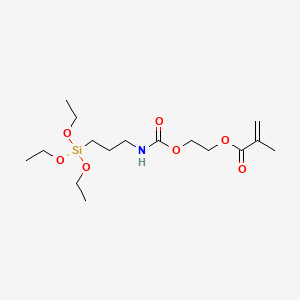
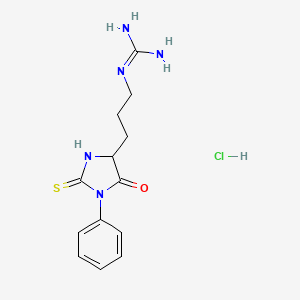
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
